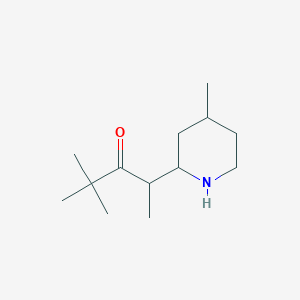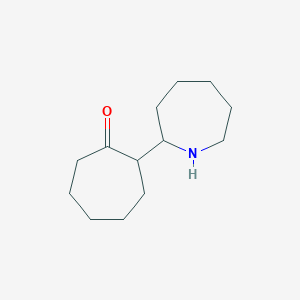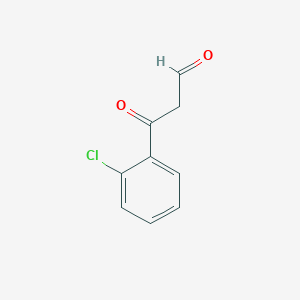![molecular formula C6H5BrN4O B13066974 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-84-6](/img/structure/B13066974.png)
7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the triazolopyridine ring. It has a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-bromo-5-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the triazolopyridine .
Scientific Research Applications
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: This compound is structurally similar but lacks the bromine and methoxy substituents.
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine: Another similar compound with a different substitution pattern.
Uniqueness
7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmaceutical agent or as a building block in organic synthesis .
Properties
CAS No. |
1590410-84-6 |
|---|---|
Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-4-methoxy-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-5-4(9-11-10-5)3(7)2-8-6/h2H,1H3,(H,9,10,11) |
InChI Key |
QNQAVUOMWLAHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NNN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)


![8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13066931.png)
![2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066932.png)
![Benzyl N-[2-(piperidin-4-yl)propan-2-yl]carbamate](/img/structure/B13066938.png)



![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)


![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
